molecular formula C7H7BrClN B8795866 3-Bromo-6-chloro-2-methylaniline

3-Bromo-6-chloro-2-methylaniline

Cat. No.: B8795866
M. Wt: 220.49 g/mol
InChI Key: DYSKZMWZNSCOHC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methylaniline (CAS 1007226-77-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrClN. It features a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 6, a methyl group at position 2, and an amino group (-NH₂) at position 1 (by IUPAC numbering). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. Its structural complexity, combining electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group, makes it a versatile candidate for studying regioselective reactions and substituent effects .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-6-chloro-2-methylaniline

InChI

InChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3

InChI Key

DYSKZMWZNSCOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Key Comparison Points : Melting points, purity, pricing, and substituent electronic/steric effects.

Compound Name CAS RN Substituent Positions Purity (%) Melting Point (°C) Price (JPY) Molecular Weight
3-Bromo-6-chloro-2-methylaniline 1007226-77-8 Br (3), Cl (6), CH₃ (2) N/A Not reported N/A 234.51
3-Bromo-2-methylaniline 55289-36-6 Br (3), CH₃ (2) >97.0 253–255 14,000/25g 186.04
3-Bromo-4-methylaniline 7745-91-7 Br (3), CH₃ (4) N/A 27–30 5,400/5g 186.04
4-Bromo-2-chloro-6-methylaniline 58026-21-4 Br (4), Cl (2), CH₃ (6) N/A Not reported N/A 234.51

Analysis :

  • Steric Effects: The methyl group at position 2 in the target compound creates steric hindrance near the amino group, which may slow down electrophilic substitution reactions compared to 3-Bromo-4-methylaniline .
  • Cost : Halogenated anilines with multiple substituents (e.g., Br + Cl) are typically more expensive due to complex synthesis, though direct pricing data for the target compound is unavailable .

Halogen Variants

Key Comparison Points : Reactivity, molecular weight, and applications.

Compound Name CAS RN Substituents Molecular Weight Key Properties
This compound 1007226-77-8 Br, Cl, CH₃ 234.51 High polarity, moderate solubility in organic solvents
3-Chloro-2-methylaniline 87-60-5 Cl, CH₃ 141.60 Lower molecular weight, higher volatility
2-Bromo-6-chloro-4-nitroaniline 99-34-3 Br, Cl, NO₂ 265.48 Strong electron withdrawal (NO₂), used in dye synthesis

Analysis :

  • Reactivity : Bromine’s larger atomic size makes it a better leaving group than chlorine in nucleophilic substitution reactions. For example, the Br in the target compound may undergo Suzuki coupling more readily than Cl in 3-Chloro-2-methylaniline .
  • Applications : The nitro group in 2-Bromo-6-chloro-4-nitroaniline enhances its utility in azo dye synthesis, while the target compound’s methyl group may favor pharmaceutical applications (e.g., as seen in Tolfenamic acid derivatives) .

Multi-Substituted Derivatives

Key Comparison Points : Steric hindrance, solubility, and synthetic challenges.

Compound Name CAS RN Substituents Molecular Weight Notable Feature
This compound 1007226-77-8 Br, Cl, CH₃ 234.51 Moderate steric hindrance
3-Bromo-2,4,6-trimethylaniline 82842-52-2 Br, CH₃ (2,4,6) 228.11 High steric hindrance, low solubility
3-Bromo-2-fluoro-6-nitroaniline 1804841-26-6 Br, F, NO₂ 235.01 Strong electron withdrawal (F, NO₂)

Analysis :

  • Steric Effects: The trimethyl substitution in 3-Bromo-2,4,6-trimethylaniline severely restricts access to the amino group, unlike the target compound’s single methyl group .
  • Solubility : Fluoro and nitro groups in 3-Bromo-2-fluoro-6-nitroaniline increase polarity, likely improving aqueous solubility compared to the target compound’s hydrophobic methyl group .

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